N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a complex organic compound characterized by the presence of a cyanophenyl group and a dioxoisoindolinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Introduction of the Cyanophenyl Group: This step involves the nitration of a suitable aromatic compound followed by reduction to form the cyanophenyl group.
Coupling Reaction: The final step involves coupling the cyanophenyl group with the isoindolinone core using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)acetamide
- N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)propionamide
Uniqueness
N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3/c23-13-14-5-9-16(10-6-14)24-20(26)15-7-11-17(12-8-15)25-21(27)18-3-1-2-4-19(18)22(25)28/h1-12H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXJZHLEYMYSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.